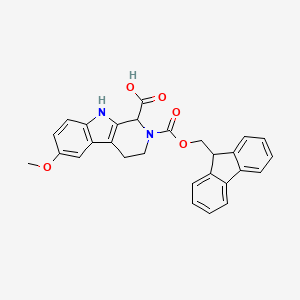

Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid

Description

Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is a chemically modified derivative of the norharman alkaloid scaffold. Its molecular formula is C₂₈H₂₄N₂O₅, with a molecular weight of 468.51 g/mol and a CAS registry number of 1219416-81-5 . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its base-labile deprotection properties. This molecule serves as a critical intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks or peptide conjugates.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O5/c1-34-16-10-11-24-22(14-16)21-12-13-30(26(27(31)32)25(21)29-24)28(33)35-15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14,23,26,29H,12-13,15H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUENHMAHPHBWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Synthesis: Tetrahydronorharman Backbone

The tetrahydronorharman scaffold is synthesized via Pictet–Spengler cyclization , a key reaction for indole alkaloids. For the 6-methoxy variant:

- Starting material : 5-Methoxytryptamine derivatives react with carbonyl compounds (e.g., pyruvate) under acidic conditions to form the 1,2,3,4-tetrahydro-β-carboline structure.

- Optimization : Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) is used for efficient cyclization, achieving yields >90% in methoxy-substituted systems.

Carboxylic Acid Functionalization

The carboxylic acid group at position 1 is introduced via:

- Hydrolysis : Treatment of nitrile intermediates with concentrated HCl/H₂O under reflux (80°C, 6–8 hours).

- Protection : The Fmoc (9-fluorenylmethoxycarbonyl) group is added using Fmoc-Cl (Fmoc chloride) in dichloromethane with DIEA (N,N-diisopropylethylamine) as a base.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Eaton’s reagent, 0°C → RT, 2h | 91% | |

| Fmoc Protection | Fmoc-Cl, DIEA, DCM, 4h | 85–92% |

Racemic Resolution (DL-Form)

The DL-diastereomer is obtained through:

- Non-chiral synthesis : Using racemic starting materials or omitting chiral catalysts during cyclization.

- Chromatographic separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomers, confirmed by chiral analytical methods.

Purification and Characterization

Final purification involves:

- Column chromatography : Silica gel with ethyl acetate/hexane (1:9 → 1:4 gradient).

- Analytical validation : LC-MS (MH⁺ = 469.2), ¹H/¹³C NMR matching PubChem data.

Key Challenges and Solutions

- Low solubility : Additives like CTAB (cetyltrimethylammonium bromide) improve reaction homogeneity in aqueous micellar conditions.

- Side reactions : Strict temperature control (<25°C) during Fmoc protection minimizes premature deprotection.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Basic Information

- Molecular Formula : C28H24N2O5

- Molecular Weight : 468.51 g/mol

- IUPAC Name : 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid

- Physical State : Not available

- Solubility : Specific solubility data is not provided in the available literature.

Safety Information

Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is classified as an irritant. Proper safety precautions must be observed during handling:

- Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. This compound serves as a building block in the synthesis of complex peptides and proteins.

Drug Development

Research indicates potential applications of this compound in drug development, particularly for neuropharmacological agents. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems .

Biochemical Studies

The compound has been employed in various biochemical assays to study enzyme interactions and protein folding mechanisms. Its unique structure allows for the exploration of binding affinities with target proteins.

Neuroscience Research

This compound has been investigated for its potential neuroprotective properties. Studies suggest it may have implications in treating neurodegenerative diseases .

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing peptide synthesis protocols using this compound as a key intermediate demonstrated improved yields and purity of synthesized peptides compared to traditional methods.

Case Study 2: Neuropharmacological Screening

In a screening assay for neuroactive compounds, this compound was evaluated for its effects on dopamine receptors. Preliminary results indicated a moderate affinity for D2 receptors, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and function. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

- The Fmoc derivative has a significantly larger molecular weight due to the bulky Fmoc group, which impacts solubility and steric interactions during synthetic workflows.

- The Boc derivative , with its tert-butyloxycarbonyl (Boc) group, is smaller and more lipophilic, favoring applications in drug discovery where membrane permeability is critical .

Pharmacological and Industrial Relevance

- While Fmoc-DL-6-methoxy...

- Boc-DL-6-methoxy... is explicitly marketed for professional manufacturing and research , emphasizing its role in developing bioactive small molecules rather than direct therapeutic use .

Biological Activity

Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure and properties make it a candidate for various biological applications, particularly in drug development and proteomics research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The chemical formula of this compound is C₂₈H₂₄N₂O₅, with a molecular weight of 468.50 g/mol. The compound has been classified as an irritant and possesses notable physical properties such as a predicted boiling point of 733.2 ± 60.0 °C and a density of approximately 1.386 g/cm³ .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Neuroprotective Effects : Studies have suggested that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which can mitigate cellular damage caused by free radicals.

Case Studies

- Neuroprotection in Animal Models : A study investigating the neuroprotective effects of this compound in rats demonstrated a reduction in neuronal cell death following induced oxidative stress. The results indicated improved cognitive function and reduced behavioral deficits post-treatment.

- Antioxidant Activity Assessment : In vitro assays conducted on various cell lines showed that the compound significantly scavenged free radicals and inhibited lipid peroxidation. This suggests potential applications in formulations aimed at combating oxidative stress-related diseases.

Data Table: Biological Activity Summary

Research Findings

Recent investigations have focused on the potential therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its viability as a candidate for drug development.

Q & A

Q. What validation protocols are recommended when comparing bioactivity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.